molecular formula C23H19N3O6S B11146180 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate

Cat. No.: B11146180
M. Wt: 465.5 g/mol
InChI Key: HCIWAXUVLPWTTN-RGVLZGJSSA-N
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Description

4-{[(5E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazolothiazole moiety, and an ethoxyphenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the benzodioxin ring through cyclization reactions.
  • Construction of the triazolothiazole core via cycloaddition reactions.
  • Coupling of the ethoxyphenyl acetate group through esterification or acylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(5E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction may produce alcohols or amines.
  • Substitution reactions can result in the formation of new esters or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[(5E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[(5E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE include:

  • Compounds with benzodioxin rings.
  • Triazolothiazole derivatives.
  • Phenyl acetate esters.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific properties such as enhanced biological activity or unique chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H19N3O6S

Molecular Weight

465.5 g/mol

IUPAC Name

[4-[(E)-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] acetate

InChI

InChI=1S/C23H19N3O6S/c1-3-29-18-10-14(8-9-17(18)31-13(2)27)11-20-22(28)26-23(33-20)24-21(25-26)19-12-30-15-6-4-5-7-16(15)32-19/h4-11,19H,3,12H2,1-2H3/b20-11+

InChI Key

HCIWAXUVLPWTTN-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC(=O)C

Origin of Product

United States

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